Cas no 2413867-44-2 (methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate)
methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate
- 2413867-44-2
- EN300-22955033
- methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate
-
- Inchi: 1S/C9H18N2O3S/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3/h7H,4-6,10H2,1-3H3
- InChI Key: FTABRKADMFDBOE-UHFFFAOYSA-N
- SMILES: S(C)CC(C(N(C)CCC(=O)OC)=O)N
Computed Properties
- Exact Mass: 234.10381361g/mol
- Monoisotopic Mass: 234.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 97.9Ų
methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22955033-0.05g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 0.05g |
$888.0 | 2024-06-20 | |
| Enamine | EN300-22955033-0.1g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 0.1g |
$930.0 | 2024-06-20 | |
| Enamine | EN300-22955033-0.25g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 0.25g |
$972.0 | 2024-06-20 | |
| Enamine | EN300-22955033-0.5g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 0.5g |
$1014.0 | 2024-06-20 | |
| Enamine | EN300-22955033-1.0g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-22955033-2.5g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-22955033-5.0g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-22955033-10.0g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
| Enamine | EN300-22955033-1g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 1g |
$1057.0 | 2023-09-15 | ||
| Enamine | EN300-22955033-5g |
methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate |
2413867-44-2 | 5g |
$3065.0 | 2023-09-15 |
methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate
Comprehensive Overview of Methyl 3-(2-amino-N-methyl-3-(methylsulfanyl)propanamido)propanoate (CAS No. 2413867-44-2)
In the rapidly evolving field of organic chemistry and pharmaceutical research, methyl 3-(2-amino-N-methyl-3-(methylsulfanyl)propanamido)propanoate (CAS No. 2413867-44-2) has emerged as a compound of significant interest. This ester derivative, characterized by its unique amino and methylsulfanyl functional groups, is increasingly studied for its potential applications in drug development and biochemical synthesis. Researchers and industry professionals are particularly intrigued by its structural versatility, which allows for modifications tailored to specific therapeutic or industrial needs.
The compound's CAS number 2413867-44-2 serves as a critical identifier in global chemical databases, ensuring precise tracking and regulatory compliance. Its systematic name, methyl 3-(2-amino-N-methyl-3-(methylsulfanyl)propanamido)propanoate, reflects its intricate molecular architecture, combining a methyl ester moiety with a thioether-linked amide backbone. Such features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptidomimetics and prodrug formulations.
Recent trends in scientific literature highlight growing interest in sulfur-containing compounds like this one, owing to their roles in modulating bioavailability and metabolic stability. The methylsulfanyl group in this molecule, for instance, is often explored for its ability to influence lipophilicity and binding affinity—key factors in optimizing drug candidates. Concurrently, the amino functionality opens doors for further derivatization, aligning with the demand for customizable scaffolds in medicinal chemistry.
From an industrial perspective, CAS 2413867-44-2 is frequently discussed in contexts such as green chemistry and sustainable synthesis. With increasing emphasis on environmentally friendly processes, researchers are investigating catalytic methods to incorporate this compound into value-added products with minimal waste. This aligns with broader societal concerns about reducing the ecological footprint of chemical manufacturing.
In analytical chemistry, the characterization of methyl 3-(2-amino-N-methyl-3-(methylsulfanyl)propanamido)propanoate often involves advanced techniques like NMR spectroscopy and mass spectrometry, which are hot topics in academic forums and patent filings. These methods not only confirm purity but also help elucidate interactions with biological targets—a frequent subject of inquiry in online searches related to structure-activity relationships (SAR).
As the pharmaceutical industry shifts toward personalized medicine, compounds like 2413867-44-2 gain traction for their modular design. Questions frequently posed in search engines—such as "role of thioethers in drug delivery" or "amino ester prodrug strategies"—directly relate to this molecule's features. Its potential applications span from neurological agents to anti-inflammatory drugs, though rigorous clinical validation remains ongoing.
Regulatory agencies worldwide maintain stringent guidelines for compounds like methyl 3-(2-amino-N-methyl-3-(methylsulfanyl)propanamido)propanoate, emphasizing the need for transparent documentation of its safety profiles and handling protocols. This scrutiny reflects broader public interest in chemical transparency, a trend amplified by digital platforms where users increasingly seek data on chemical compatibility and storage conditions.
In summary, CAS No. 2413867-44-2 represents a nexus of innovation in synthetic chemistry and applied life sciences. Its multifaceted properties—from the methylsulfanyl group's electronic effects to the amino ester's metabolic lability—make it a compelling subject for both academic research and industrial R&D. As scientific communities prioritize molecular diversity and sustainable practices, this compound is poised to remain at the forefront of cutting-edge chemical exploration.
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